1-(furan-3-carbonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

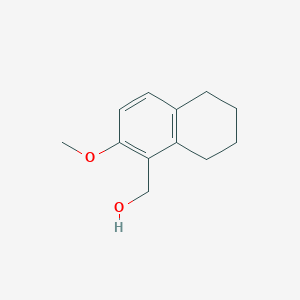

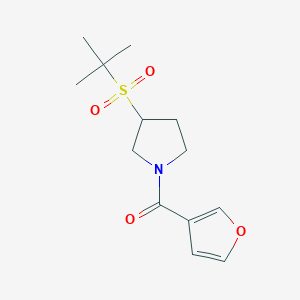

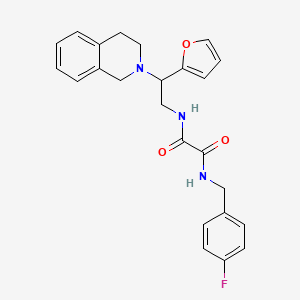

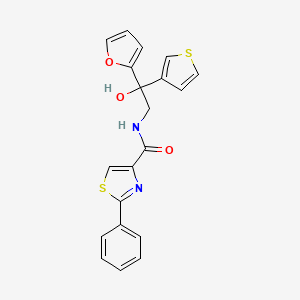

The compound “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . This compound also contains a tert-butylsulfonyl group and a furan ring.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a tert-butylsulfonyl group, and a furan ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with a pyrrolidine ring are known to participate in a variety of chemical reactions. The type of reaction and the products formed can depend on the other functional groups present in the molecule .Scientific Research Applications

Synthesis and Chemical Properties

Polysubstituted Furan Synthesis : A study by Damavandi, Sandaroos, and Pashirzad (2012) reports on a new catalyst-free, one-pot synthesis of polysubstituted furans, including compounds similar to (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone, which are significant for their potential applications in pharmaceuticals and materials (Damavandi, Sandaroos, & Pashirzad, 2012).

Novel Approaches to Substituted Furans : Kelly, Kerrigan, and Walsh (2008) have introduced new methods for preparing substituted furans, a category that includes the compound , emphasizing its importance in natural products and pharmaceutical agents (Kelly, Kerrigan, & Walsh, 2008).

One-Pot Synthesis of Pyrrole Derivatives : Research by Kaur and Kumar (2018) outlines an efficient one-pot synthesis method for pyrrole derivatives similar to (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone, highlighting the economic viability of this synthesis method (Kaur & Kumar, 2018).

Applications in Medicine and Materials

Microwave-Assisted Synthesis for Biological Applications : Ravula, Babu, Manich, Rika, Chary, and Ch (2016) discuss the microwave-assisted synthesis of novel pyrazoline derivatives, which includes compounds structurally related to (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone, showing promise in anti-inflammatory and antibacterial applications (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Iridium-Catalyzed Transfer Hydrogenation : A study by Bechem, Patman, Hashmi, and Krische (2010) explores the iridium-catalyzed transfer hydrogenation of furan methanols, which are structurally related to the compound , indicating potential applications in the synthesis of complex organic compounds (Bechem, Patman, Hashmi, & Krische, 2010).

Synthesis of Proline Derivatives and Pyrrole-2-Carboxylates : Knight, Redfern, and Gilmore (2001) describe the synthesis of pyrrole derivatives, including 5-substituted pyrrole-2-carboxylates, which are structurally similar to the compound of interest, suggesting their significance in organic synthesis and potential pharmaceutical applications (Knight, Redfern, & Gilmore, 2001).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new biologically active compounds . Therefore, this compound and its derivatives could be of interest in future drug discovery efforts. The influence of steric factors on biological activity and the different biological profiles that can be achieved with different stereoisomers and spatial orientations of substituents are areas that could be explored .

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Many pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)19(16,17)11-4-6-14(8-11)12(15)10-5-7-18-9-10/h5,7,9,11H,4,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMCDEHXRPVKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2970503.png)

![ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2970506.png)

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2970509.png)

![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)